molecular formula C15H16N4O2 B10798139 2-[(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]-1-phenylethanol

2-[(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]-1-phenylethanol

Cat. No.: B10798139
M. Wt: 284.31 g/mol
InChI Key: ZMELTVBBQIUHNR-UHFFFAOYSA-N
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Description

OSM-S-276 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-276 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-276 involves the construction of the thienopyrimidine scaffold. The process typically starts with the chlorinated thienopyrimidone, which undergoes lithiation and halogenation to introduce the desired functionality while maintaining workable yields. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

Industrial production methods for OSM-S-276 are not well-documented, as the compound is primarily synthesized for research purposes. the synthetic route described above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

OSM-S-276 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the thienopyrimidine scaffold.

    Substitution: Substitution reactions, such as halogenation and amination, are commonly used in the synthesis of OSM-S-276.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation is typically carried out using halogenating agents like bromine or chlorine, while amination involves the use of ammonium hydroxide.

Major Products Formed

The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further modified to enhance the compound’s activity against Plasmodium falciparum.

Scientific Research Applications

OSM-S-276 has been extensively studied for its potential applications in scientific research, particularly in the field of malaria treatment. Some of the key applications include:

    Chemistry: OSM-S-276 serves as a valuable scaffold for the development of new antimalarial compounds. Researchers can modify the thienopyrimidine structure to create analogs with improved efficacy and reduced toxicity.

    Biology: The compound has been used in biological studies to understand its mechanism of action against Plasmodium falciparum. It has shown potent activity against the parasite, making it a promising candidate for further development.

    Medicine: OSM-S-276 is being explored as a potential antimalarial drug. Its ability to inhibit the growth of Plasmodium falciparum makes it a valuable tool in the fight against malaria.

    Industry: While primarily used in research, OSM-S-276 has the potential to be developed into a commercial antimalarial drug, pending further studies and clinical trials.

Mechanism of Action

OSM-S-276 exerts its effects by inhibiting the activity of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This enzyme is essential for protein synthesis in the parasite. By inhibiting PfAsnRS, OSM-S-276 disrupts protein translation and activates the amino acid starvation response, ultimately leading to the death of the parasite . The compound forms a covalent adduct with the enzyme, which prevents it from functioning properly.

Comparison with Similar Compounds

Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar activity against Plasmodium falciparum.

    TCMDC-135294: A structurally related compound that also targets PfAsnRS.

    MMV669846: A compound with a similar mechanism of action but different structural features.

Uniqueness of OSM-S-276

OSM-S-276 is unique due to its specific structural modifications, which enhance its activity against Plasmodium falciparum while maintaining low toxicity to mammalian cells. The compound’s ability to form a covalent adduct with PfAsnRS sets it apart from other similar compounds, making it a promising candidate for further development as an antimalarial drug .

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

2-[(3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]-1-phenylethanol

InChI

InChI=1S/C15H16N4O2/c1-2-13-17-18-14-8-16-9-15(19(13)14)21-10-12(20)11-6-4-3-5-7-11/h3-9,12,20H,2,10H2,1H3

InChI Key

ZMELTVBBQIUHNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C(=CN=C2)OCC(C3=CC=CC=C3)O

Origin of Product

United States

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